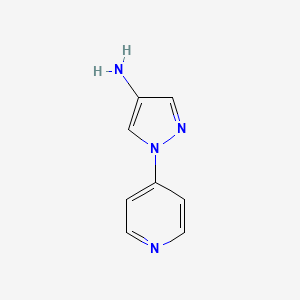

1-(pyridin-4-yl)-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJNONLBGNMHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182672 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-04-8 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrazole Pyridine Hybrid Systems in Heterocyclic Chemistry

Pyrazole-pyridine hybrid systems represent a privileged structural motif in heterocyclic chemistry. The fusion or linkage of these two aromatic nitrogen-containing rings gives rise to molecules with unique electronic and steric properties. Pyrazoles are known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. researchgate.netnih.gov The pyrazole (B372694) nucleus, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. mdpi.com

Pyridine (B92270), a six-membered aromatic heterocycle, is a common feature in many natural products and synthetic drugs. nih.gov Its nitrogen atom imparts basicity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological macromolecules. The combination of these two heterocyclic systems in a single molecule often leads to synergistic or enhanced biological activities. colab.ws The resulting hybrid molecules can interact with multiple binding sites on a target protein or modulate different biological pathways, making them attractive candidates for drug discovery. rsc.org

Computational Chemistry and Theoretical Investigations of 1 Pyridin 4 Yl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT has become a standard method for calculating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other properties. For 1-(pyridin-4-yl)-1H-pyrazol-4-amine, a DFT study would typically commence with a geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, various electronic properties can be calculated to describe its reactivity. Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity.

Global reactivity descriptors that would be calculated for this compound are presented in the hypothetical data table below. These values are illustrative and represent typical ranges for similar heterocyclic compounds.

| Descriptor | Formula | Significance | Hypothetical Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 8.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. | 1.2 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | 4.85 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 3.65 eV |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | 0.137 eV-1 |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic power. | 3.22 eV |

Analysis of Reaction Intermediates and Transition States

Computational chemistry is uniquely suited to the study of fleeting species such as reaction intermediates and transition states. By mapping the potential energy surface of a chemical reaction involving this compound, researchers could identify the structures and energies of these transient species. This information is crucial for understanding reaction mechanisms and predicting reaction kinetics. For example, in electrophilic aromatic substitution reactions, the stability of the sigma complex (a key intermediate) could be calculated to predict the regioselectivity of the reaction on both the pyridine (B92270) and pyrazole (B372694) rings.

Evaluation of Molecular Orbital Energies and Charge Distribution

The distribution of molecular orbitals and electronic charge across this compound would be a key output of a quantum chemical calculation. The HOMO is likely to be localized on the electron-rich pyrazole ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the more electron-deficient pyridine ring, suggesting its susceptibility to nucleophilic attack.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide a quantitative measure of the partial atomic charges on each atom. This charge distribution is critical for understanding intermolecular interactions and the molecule's electrostatic potential. A hypothetical table of Mulliken charges is presented below to illustrate the expected charge distribution.

| Atom | Hypothetical Mulliken Charge (e) |

| N (Pyridine) | -0.65 |

| C (Pyridine, adjacent to N) | +0.30 |

| N (Pyrazole, attached to Pyridine) | -0.25 |

| N (Pyrazole, adjacent to C-NH2) | -0.40 |

| C (Pyrazole, with NH2) | +0.15 |

| N (Amino) | -0.80 |

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are employed to study the conformational landscape and intermolecular interactions of molecules.

Conformational Analysis via Molecular Mechanics and Dynamics

The relative orientation of the pyridine and pyrazole rings in this compound is a key conformational feature. Molecular mechanics (MM) methods, which use classical force fields to model atomic interactions, are well-suited for exploring the potential energy surface associated with the rotation around the bond connecting the two rings. This analysis would reveal the most stable conformations (rotamers) and the energy barriers between them.

Molecular dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and provide insights into the flexibility of the molecule. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Prediction of Molecular Interactions and Binding Affinities

Should this compound be investigated as a potential drug candidate, molecular docking simulations would be employed to predict its binding mode and affinity to a target protein. These simulations place the molecule into the active site of a protein and score the interactions based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The amino group and the nitrogen atoms of the pyridine and pyrazole rings are all potential hydrogen bond donors or acceptors, making them key features for molecular recognition. The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Computational Studies on Molecular Flexibility and Rotational Barriers

The molecular flexibility of this compound, a key determinant of its interaction with biological targets, is primarily governed by the rotational barriers around the single bonds connecting the pyridine and pyrazole rings. Computational chemistry provides powerful tools to investigate these conformational dynamics. Methods like Density Functional Theory (DFT) are employed to calculate the potential energy surface as a function of dihedral angle rotation, revealing the energy of different conformers and the transition states that separate them. nih.govrsc.org

The central linkage in this compound is the N1(pyrazole)-C4(pyridine) bond. Rotation around this bond dictates the relative orientation of the two aromatic rings. Due to the sp2 hybridization of the involved atoms, the molecule tends to adopt a non-planar conformation to minimize steric hindrance between the hydrogen atoms on the adjacent rings. X-ray crystallography of analogous compounds containing linked pyrazole and pyridine rings shows significant dihedral angles between the planes of the two rings, confirming that planar conformations are energetically unfavorable.

Theoretical calculations can precisely quantify the energy required to rotate from one stable conformation to another. The rotational barrier is the energy difference between the lowest energy conformation (ground state) and the highest energy transition state. For molecules with linked aromatic rings, these barriers are influenced by a combination of steric repulsion and electronic effects, such as π-conjugation. rsc.org While specific DFT calculations for this compound are not extensively published, data from similar structures, like 2,2'-bi-1H-imidazole, show that the energy barrier for rotation through a planar (cis) conformation can be significant, on the order of several kcal/mol. rsc.org Studies on other N-aryl heterocycles also highlight the impact of electrostatic interactions and π-conjugation on the shape and height of the rotational barrier. rsc.orgmdpi.com

Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Bond | Ground State Angle (°) | Transition State Angle (°) | Rotational Barrier (kcal/mol) |

| τ1 | Pyrazole(N1)-Pyridine(C4) | ~40° / ~140° | 0° / 90° | 5 - 10 |

| τ2 | Pyrazole(C4)-Amine(N) | 0° (planar) | 90° (perpendicular) | 2 - 4 |

Note: The data in this table are illustrative estimates based on computational studies of structurally related molecules. Actual values require specific DFT calculations for this compound.

Cheminformatics and Data Mining in Pyrazole-Pyridine Chemical Space

The chemical space defined by molecules containing both pyrazole and pyridine scaffolds is vast and rich with pharmacological potential. mdpi.com The pyrazole ring is a privileged structure in medicinal chemistry, known for its versatile bioisosteric replacement functions and synthetic accessibility. mdpi.commdpi.com When combined with the pyridine moiety, which can improve aqueous solubility and provide key hydrogen bonding interactions, the resulting scaffold becomes a highly attractive starting point for drug discovery campaigns. nih.gov Cheminformatics and data mining are indispensable disciplines for navigating this expansive chemical space to identify novel bioactive compounds.

These computational approaches enable researchers to design and analyze large virtual libraries of pyrazole-pyridine derivatives, predicting their properties and potential biological activities before synthesis. researchgate.net By curating databases of known compounds and their activities, data mining algorithms can uncover hidden structure-activity relationships (SARs), guiding the design of new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Virtual Screening Techniques for Scaffold Exploration

Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid, cost-effective evaluation of large compound libraries against a specific biological target. This technique is particularly effective for exploring the potential of privileged scaffolds like the pyrazole-pyridine core.

High-Throughput Virtual Screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for various targets, including key enzymes implicated in cancer progression like cyclin-dependent kinase 8 (CDK8). researchgate.netchemmethod.com In a typical HTVS campaign, a library containing thousands or even millions of virtual compounds is computationally docked into the three-dimensional structure of the target protein's active site. chemmethod.com The compounds are then scored based on their predicted binding affinity and interactions with key amino acid residues.

Another approach, pharmacophore-based virtual screening, uses a model of the essential steric and electronic features required for binding to a target. This method was employed to screen an in-house library of pyrazolone derivatives to identify novel inhibitors of Janus kinases (JAKs). acs.org These computational "hits" are then prioritized for experimental validation, significantly accelerating the discovery of lead compounds. chemmethod.com The integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property analysis early in the screening process further ensures that identified candidates possess favorable pharmacokinetic profiles. chemmethod.comnih.gov

Table 2: Examples of Virtual Screening Campaigns Utilizing Pyrazole Scaffolds

| Target | Screening Method | Library Size | Key Findings |

| Cyclin-Dependent Kinase 8 (CDK8) | High-Throughput Virtual Screening (HTVS) | 12,606 pyrazole compounds | Identified nine novel pyrazole-based inhibitors with favorable ADME profiles. chemmethod.com |

| Janus Kinase 2/3 (JAK2/3) | Pharmacophore-Based Virtual Screening (PBVS) | 54 in-house pyrazolone derivatives | Identified 12 potential dual JAK2/3 inhibitors from the library. acs.org |

| Janus Kinase 3 (JAK3) | Structure-Based Virtual Screening (SBVS) | 41 in silico-designed derivatives | Identified two lead compounds with high affinity and favorable ADMET profiles. nih.gov |

| Glucosamine-6-Phosphate Synthase | Molecular Docking | 12 synthesized conjugates | Identified five potent antibacterial agents among the pyrazole-imidazo[1,2-α]pyridine library. nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are invaluable for predicting the activity of newly designed analogs and for providing insights into the structural features that govern their potency.

To develop a QSAR model, a dataset of compounds with known activities (e.g., IC50 values) is required. A wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated for each compound. These can include 2D descriptors (e.g., molecular weight, atom counts, topological indices) and 3D descriptors (e.g., steric and electrostatic fields). Statistical methods, such as Partial Least Squares (PLS), are then used to generate an equation that links the descriptors to the observed activity. nih.gov

Numerous QSAR studies have been conducted on pyrazole derivatives for various therapeutic areas, including anticancer agents. nih.govmdpi.comnih.gov These models help identify which molecular properties are critical for activity. For instance, a QSAR model might reveal that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the pyridine or pyrazole ring leads to enhanced biological activity. The predictive power of a QSAR model is rigorously validated using both internal and external test sets of compounds. A robust and predictive model becomes a powerful tool for lead optimization, guiding chemists in the synthesis of more potent derivatives.

Table 3: Statistical Parameters for a 2D-QSAR Model of Pyrazole Derivatives Against the ACHN Cancer Cell Line

| Parameter | Description | Value |

| N | Number of compounds in the dataset | 39 |

| R² | Coefficient of determination | 0.811 |

| Q² | Cross-validated correlation coefficient | 0.722 |

| F-test | Fisher's test value | 49.31 |

| r² (test) | Predictive squared correlation coefficient (for test set) | 0.799 |

Source: Data adapted from a 2D-QSAR study on pyrazole derivatives as potential anti-cancer compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(pyridin-4-yl)-1H-pyrazol-4-amine derivatives, and how are reaction conditions optimized?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, pyrimidin-2-amine derivatives are prepared by reacting chloropyrimidine intermediates with substituted pyrazol-4-amines under reflux in ethanol or DMSO, using catalysts like cesium carbonate and copper(I) bromide . Flash column chromatography with gradients of ethyl acetate/petroleum ether or methanol/ethyl acetate is employed for purification. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of halide to amine) and reaction time (e.g., 10–48 hours) to maximize yields .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR in DMSO-d or CDCl to confirm substituent positions and hydrogen bonding (e.g., NH signals at δ 9.21–12.25 ppm) .

- HRMS (ESI-TOF) : Validates molecular weight with precision (<1 ppm error), distinguishing isotopic patterns for chlorine-containing derivatives .

- HPLC Purity Analysis : Reverse-phase methods (e.g., C18 columns, acetonitrile/water gradients) ensure >98% purity, with retention times (e.g., 12–17 minutes) monitored at 254 nm .

Q. How are solubility and stability challenges addressed during synthesis?

- Methodological Answer : Solubility is improved using polar aprotic solvents (e.g., DMSO, DMF) for coupling reactions . Stability issues, particularly for amine intermediates, are mitigated by inert atmospheres (N) and low-temperature storage. Acidic workups (e.g., HCl washes) remove unreacted amines, while crystallization from ethanol/water mixtures enhances stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., triclinic P1 space group) provides bond lengths, angles, and packing motifs. For example, crystal structures reveal π-π stacking between pyridinyl and pyrazolyl rings (3.5–4.0 Å distances) and hydrogen bonds (N–H···N/O) critical for stabilizing polymorphs . Data collection at 173 K reduces thermal motion artifacts, with refinement using SHELXL to achieve R-factors <0.08 .

Q. What strategies enhance kinase inhibition (e.g., CDK2) in derivatives of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., F, Cl) at pyrimidine C5 improve CDK2 binding (IC <100 nM) by enhancing hydrophobic interactions .

- Morpholine Incorporation : Adding morpholinomethyl groups at pyrimidine C6 increases solubility and selectivity via H-bonding with kinase hinge regions .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, validating substitutions that fill hydrophobic pockets (e.g., Leu83 in CDK2) .

Q. How are computational methods applied to predict physicochemical properties and reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. QSAR models correlate logP values (2.5–4.0) with membrane permeability, while molecular surface area (PSA <90 Ų) predicts blood-brain barrier penetration .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.